(3-isopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
(3-isopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-isopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-1-methyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3-isopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(3-isopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-isopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-3-methyl-1H-pyrazol-5-yl dimethylcarbamate
- (5-isopropyl-1-methyl-1H-pyrazol-3-yl)-methanol
- 1-phenyl-3-methyl-5-aminopyrazole
Uniqueness
(3-isopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile stands out due to its specific nitrile functional group, which imparts unique reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds.
Properties
CAS No. |
1260659-27-5 |
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Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 |
IUPAC Name |
2-(2-methyl-5-propan-2-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H13N3/c1-7(2)9-6-8(4-5-10)12(3)11-9/h6-7H,4H2,1-3H3 |
InChI Key |
NZPPGTSLXCIYRE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=C1)CC#N)C |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CC#N)C |
Origin of Product |
United States |
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